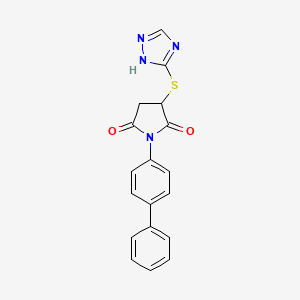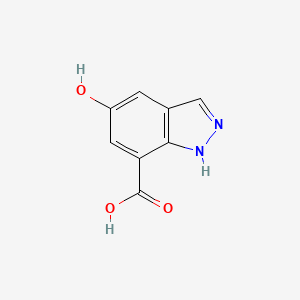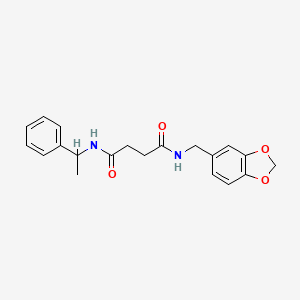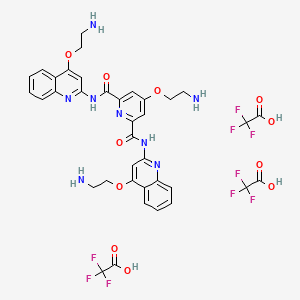![molecular formula C20H20N6O8 B12461084 N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes nitrobenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds such as 2-nitrobenzoyl chloride and 2-nitrophenylhydrazine. These intermediates undergo a series of reactions, including acylation and condensation, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions vary depending on the desired transformation, with temperature and pressure being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions or forming hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-BENZOYL-N’-(2-NITROPHENYL)THIOUREA: This compound shares structural similarities with N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE, particularly the presence of nitrobenzoyl and nitrophenyl groups.
2-NITROPHENYL BENZOATE: Another related compound, which also contains nitrobenzoyl groups.
Uniqueness
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H20N6O8 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-N',6-N'-bis(2-nitrobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-7-1-3-9-15(13)25(31)32)11-5-6-12-18(28)22-24-20(30)14-8-2-4-10-16(14)26(33)34/h1-4,7-10H,5-6,11-12H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30) |
InChI Key |
UYSDTXYUKZUXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)

![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)

![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)

![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
